

A Comparative Guide to Diarylide Yellow Pigments for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Yellow 16*

Cat. No.: *B1584600*

[Get Quote](#)

This guide provides a comprehensive comparison of **Pigment Yellow 16** (C.I. Number 20040) and three alternative diarylide yellow pigments: Pigment Yellow 13, Pigment Yellow 74, and Pigment Yellow 83. This document is intended for researchers, scientists, and professionals in drug development who require detailed performance data and experimental methodologies for the selection and application of these colorants in their work.

Quantitative Performance Data

The following table summarizes the key physical, chemical, and fastness properties of **Pigment Yellow 16** and its alternatives. Data has been compiled from various technical datasheets to provide a comparative overview.

Property	Pigment Yellow 16	Pigment Yellow 13	Pigment Yellow 74	Pigment Yellow 83
Colour Index Name	Pigment Yellow 16	Pigment Yellow 13	Pigment Yellow 74	Pigment Yellow 83
Colour Index Number	20040	21100	11741	21108
Chemical Class	Disazo	Disazo	Monoazo	Disazo
CAS Number	5979-28-2[1]	5102-83-0	6358-31-2[2]	5567-15-7[3]
Molecular Formula	$C_{34}H_{28}Cl_4N_6O_4[1]$]	$C_{36}H_{34}Cl_2N_6O_4$	$C_{18}H_{18}N_4O_6[4]$	$C_{36}H_{32}Cl_4N_6O_8[5]$]
Density (g/cm ³)	1.4[6]	1.5	1.5[2]	1.6[3]
Oil Absorption (g/100g)	Not Available	30-50	30-50[2]	30-55[3]
pH Value	Not Available	6.0-7.5	6.0-7.5[2]	6.0-7.5[3]
Heat Stability (°C)	160[1]	180	140[2]	200[3]
Light Fastness (BWS)	Good[1]	5	6-7[2]	7[3]
Water Resistance (1-5)	Not Available	4-5	4-5[2]	5[3]
Acid Resistance (1-5)	Good	5	5[2]	5[3]
Alkali Resistance (1-5)	Good	5	5[2]	5[3]
Ethanol Resistance (1-5)	Not Available	4	5[2]	5[3]
Butyl Acetate (1-5)	Not Available	4	4[2]	5[3]

Benzene Resistance (1-5)	Not Available	4	4[2]	5[3]
Ketone Resistance (1-5)	Not Available	4	4[2]	5[3]
Oil Resistance (1-5)	Not Available	4	4[2]	5[3]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following protocols are key to ensuring the reproducibility and comparability of pigment performance data.

Oil Absorption

The oil absorption is determined according to ASTM D281.[7][8][9][10] This method involves titrating a known weight of the pigment with linseed oil while rubbing with a spatula on a smooth surface until a stiff, putty-like paste is formed. The volume of oil required is then used to calculate the oil absorption value, expressed as grams of oil per 100 grams of pigment.

Lightfastness

Lightfastness is evaluated using the Blue Wool Scale (BWS) in accordance with ISO 105-B01 and ISO 105 B02.[11][12][13][14][15] Samples of the pigment dispersed in a suitable medium are exposed to a calibrated artificial light source, typically a xenon arc lamp, alongside a set of eight standard blue wool references. The lightfastness rating (from 1 to 8, with 8 being the most stable) is determined by comparing the degree of fading of the pigment sample to that of the blue wool standards.[11][12][13][14][15]

Heat Stability

Heat stability is assessed by preparing a sample of the pigment in a specific polymer or coating system and exposing it to a series of increasing temperatures in an oven for a defined period. The temperature at which a noticeable change in color occurs is recorded as the heat stability of the pigment.

Chemical Resistance

To determine chemical resistance, a coated panel or a plastic chip containing the pigment is exposed to various chemical agents, such as acids, alkalis, and solvents. The resistance is evaluated on a scale of 1 to 5 (with 5 indicating no change) based on visual assessment of any color change, bleeding, or degradation of the material after a specified contact time.

Particle Size Analysis

The particle size distribution of pigments can be determined using laser diffraction. This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed pigment sample. The data is then analyzed to calculate the size of the particles that created the scattering pattern. The particle size of a pigment can influence its color strength, transparency, and dispersibility.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Cytotoxicity Assessment Workflow for Azo Pigments

Given the relevance of azo dyes in various biological and pharmaceutical research areas, assessing their potential cytotoxicity is crucial. The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of azo pigments. Some studies have investigated the cytotoxic effects of azo dyes on various cell lines.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Caption: Workflow for in vitro cytotoxicity assessment of pigments.

Conclusion

The selection of an appropriate yellow pigment requires careful consideration of its performance characteristics in the context of the intended application. **Pigment Yellow 16** offers good light and heat resistance, making it suitable for printing inks and plastics.[\[1\]](#) Pigment Yellow 13 provides a balance of properties with good resistance to various solvents. Pigment Yellow 74 is a monoazo pigment with high color strength and good lightfastness, particularly in water-based systems.[\[2\]](#)[\[25\]](#) Pigment Yellow 83 stands out for its excellent lightfastness and heat stability, making it a high-performance option for demanding applications.[\[3\]](#)[\[5\]](#)[\[26\]](#) The choice between these pigments will depend on the specific requirements for color strength, durability, and chemical compatibility in your research or

product development. The provided experimental protocols and the cytotoxicity assessment workflow offer a framework for the rigorous evaluation of these materials in a scientific setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pigment Yellow 16 [dyestuffintermediates.com]
- 2. union-pigment.com [union-pigment.com]
- 3. union-pigment.com [union-pigment.com]
- 4. sypigment.com [sypigment.com]
- 5. sypigment.com [sypigment.com]
- 6. echemi.com [echemi.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. dl.astm.org [dl.astm.org]
- 10. scribd.com [scribd.com]
- 11. Materials Technology Limited [drb-mattech.co.uk]
- 12. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 13. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 14. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 15. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 16. kremer-pigmente.com [kremer-pigmente.com]
- 17. What Is The Relationship Between Particle Size And Properties Of Organic Pigments - News - Zhejiang Rongyi Supply Chain Management Co., Ltd [18967183120.com]
- 18. sdc.org.uk [sdc.org.uk]
- 19. Pigment particle size | NBCHAO [en1.nbchao.com]

- 20. Mastering Color: The Role of Pigment Particle Size in Art – Painting Best Practices [paintingbestpractices.com]
- 21. product.enhesa.com [product.enhesa.com]
- 22. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 24. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tecmos.com [tecmos.com]
- 26. icdn.tradew.com [icdn.tradew.com]
- To cite this document: BenchChem. [A Comparative Guide to Diarylide Yellow Pigments for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584600#cross-referencing-pigment-yellow-16-with-colour-index-number-20040]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com